molecular formula C20H21NO4 B2554640 ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-01-3

ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2554640
CAS No.: 439112-01-3
M. Wt: 339.391
InChI Key: XRGLWFXOQPGVJC-UHFFFAOYSA-N
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Description

Ethyl benzoylacetate is a type of organic compound known as a beta-keto ester . It’s used in the synthesis of various other compounds .


Synthesis Analysis

Beta-keto esters like ethyl benzoylacetate can be synthesized through a variety of methods. One common method is the Claisen condensation, which involves the reaction of an ester with a carbonyl compound in the presence of a base .


Molecular Structure Analysis

The molecular structure of a beta-keto ester like ethyl benzoylacetate consists of a benzene ring attached to a keto ester group .


Chemical Reactions Analysis

Beta-keto esters are involved in several types of chemical reactions. They can undergo decarboxylation, in which the keto ester group is removed, leaving behind a ketone . They can also participate in the Michael reaction, a type of conjugate addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like ethyl benzoylacetate would depend on its specific structure. For example, ethyl benzoylacetate has a boiling point of 244-245 °C and a density of 1.056 g/mL at 25 °C .

Scientific Research Applications

Advanced Carbon Materials Derived from Polybenzoxazines

Polybenzoxazines are a class of thermosetting polymers known for their thermal stability and versatile applications. Research has shown that carbonaceous materials derived from polybenzoxazines exhibit excellent properties, such as high pseudocapacitance, charge stability, and thermal and electrical stability. These materials can be synthesized in various forms, including films, foams, nanofibers, and aerogels/xerogels, making them suitable for applications in electrodes, batteries, gas adsorbents, catalysts, and aerospace technologies. The review by Shaer et al. (2021) highlights the significance of benzoxazines in developing advanced carbon materials with potential industrial applications (Shaer et al., 2021).

Synthesis and Biological Interest of 2-Guanidinobenzazoles

Benzazoles and their derivatives, including benzoxazines, play a crucial role in medicinal chemistry due to their diverse biological activities. The review by Rosales-Hernández et al. (2022) focuses on the chemical aspects of 2-guanidinobenzazoles, a subset of benzazoles, which show promise as therapeutic agents. This review provides an overview of synthetic approaches to these compounds and discusses their potential pharmacological activities, including cytotoxic effects and the inhibition of cell proliferation via angiogenesis and apoptosis. The review is particularly relevant for synthetic chemists interested in developing new pharmacophores (Rosales-Hernández et al., 2022).

Interactions with Polysaccharides: Cellulose

The interaction of ionic liquids with polysaccharides, particularly cellulose, has been the subject of extensive research due to the potential of ionic liquids as solvents for cellulose modification. Heinze et al. (2008) discuss the use of various ionic liquids for the homogeneous acylation, carbanilation, and silylation of cellulose. This review indicates that ionic liquids offer a unique medium for cellulose modification under mild conditions, leading to the synthesis of various cellulose esters and derivatives. Such modifications have implications for the development of new materials with enhanced properties and functionalities (Heinze et al., 2008).

Mechanism of Action

The exact mechanism of action would depend on the specific reactions the compound is involved in. For example, in the Claisen condensation, the base deprotonates the alpha carbon of the ester, allowing it to attack the carbonyl carbon of another ester molecule .

Safety and Hazards

Ethyl benzoylacetate is classified as a combustible liquid. It does not have a flash point, indicating that it does not easily ignite .

Properties

IUPAC Name

ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGLWFXOQPGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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